molecular formula C16H18N2O2 B5679117 N-(4-ethoxybenzyl)-N'-phenylurea

N-(4-ethoxybenzyl)-N'-phenylurea

Cat. No. B5679117
M. Wt: 270.33 g/mol
InChI Key: JRALGXVGWNCFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis Method : N-(4-ethoxybenzyl)-N'-phenylurea can be synthesized under phase transfer catalysis at room temperature. This method involves the use of IR, 1H NMR, 13C NMR, elemental analysis, and X-ray diffraction analysis for characterization (Hu, Xu, Wang, & Wei, 2008).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of similar compounds indicates that they belong to specific space groups and have defined molecular dimensions and angles, which can be determined by X-ray diffraction analysis (Hu et al., 2008).

Chemical Reactions and Properties

  • Selective Recognition : this compound exhibits selective recognition for certain ions in specific solvents, which can be significant for its applications in various fields (Hu et al., 2008).

Physical Properties Analysis

  • Intermolecular Interactions : The physical properties of this compound, such as its intermolecular interactions, can be studied through methods like single crystal X-ray diffraction and IR spectroscopy. These studies reveal how the molecule interacts with others in its environment (Bukharov et al., 2004).

Chemical Properties Analysis

  • Vibrational Properties : The chemical properties of this compound, including its vibrational properties, can be analyzed using techniques like FT-IR and Raman spectroscopy. These analyses help in understanding the molecule's behavior under various conditions (Al-Abdullah et al., 2014).

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-15-10-8-13(9-11-15)12-17-16(19)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRALGXVGWNCFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.